4-ethoxy-N'-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide
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Overview
Description
4-ethoxy-N’-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, features a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the furan ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N’-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide typically involves the condensation of 4-ethoxybenzohydrazide with an appropriate furan aldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N’-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N’-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The furan ring and hydrazone linkage play crucial roles in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2-(dimethylamino)ethoxy)benzohydrazide: Another hydrazone derivative with potential anticancer properties.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: A furan derivative with antimicrobial activity.
Uniqueness
4-ethoxy-N’-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide is unique due to its specific combination of a furan ring and a hydrazone linkage, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-ethoxy-N-[(Z)-1-(furan-2-yl)ethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-19-13-8-6-12(7-9-13)15(18)17-16-11(2)14-5-4-10-20-14/h4-10H,3H2,1-2H3,(H,17,18)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESQIVZOQMBHPS-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C(/C)\C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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